BenchChemオンラインストアへようこそ!

8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one

Monoamine Oxidase B (MAO-B) Neurodegeneration Inhibitor Selectivity

8-Bromo-4-hydroxy-3-methylquinolin-2(1H)-one (CAS RN 1259439-93-4) is a heterocyclic small molecule belonging to the quinolin-2(1H)-one family. The compound possesses a core 4-hydroxy-3-methylquinolin-2(1H)-one scaffold bearing a single bromine atom at the C-8 position.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
Cat. No. B15051907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C(=CC=C2)Br)NC1=O)O
InChIInChI=1S/C10H8BrNO2/c1-5-9(13)6-3-2-4-7(11)8(6)12-10(5)14/h2-4H,1H3,(H2,12,13,14)
InChIKeyVWUDNYITGWKFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-4-hydroxy-3-methylquinolin-2(1H)-one: Technical Specifications and Core Physicochemical Identity for Procurement Decisions


8-Bromo-4-hydroxy-3-methylquinolin-2(1H)-one (CAS RN 1259439-93-4) is a heterocyclic small molecule belonging to the quinolin-2(1H)-one family. The compound possesses a core 4-hydroxy-3-methylquinolin-2(1H)-one scaffold bearing a single bromine atom at the C-8 position . Its molecular formula is C10H8BrNO2, its molecular weight is 254.08 g/mol, and its SMILES representation is BrC1=C2C(C(O)=C(C(N2)=O)C)=CC=C1 . This substitution pattern distinguishes it from both the non-halogenated parent compound (4-hydroxy-3-methylquinolin-2(1H)-one) and other 8-halogenated analogs (chloro, fluoro, iodo) that may be encountered in medicinal chemistry and chemical biology research .

Why 8-Bromo-4-hydroxy-3-methylquinolin-2(1H)-one Cannot Be Readily Substituted by Other Quinolinone Analogs


The 8-bromo substituent on the 4-hydroxy-3-methylquinolin-2(1H)-one scaffold is not a passive structural feature; data indicate it is a critical determinant of biological activity and selectivity. For example, the non-halogenated parent compound (4-hydroxy-3-methylquinolin-2(1H)-one) lacks the key halogen atom that drives interactions with biological targets [1]. Similarly, varying the halogen at the 8-position can dramatically alter target potency and selectivity: the 8-chloro analog demonstrates a different potency profile against monoamine oxidase (MAO) enzymes compared to the 8-bromo compound [2][3]. Furthermore, patent literature explicitly identifies bromo-substituted quinolines as essential intermediates for synthesizing antiviral agents, highlighting a synthetic utility that chloro or fluoro analogs may not replicate due to differing reactivity in cross-coupling reactions [4]. These differences mean that generic substitution of 'any 8-halo' or 'non-halogenated' quinolinone will not reliably produce the same biological or synthetic outcome.

Head-to-Head Quantitative Evidence: How 8-Bromo-4-hydroxy-3-methylquinolin-2(1H)-one Compares to Its Closest Analogs


MAO-B Inhibitory Potency: 8-Bromo Analog Demonstrates Reduced Human MAO-B Activity Relative to the 8-Chloro Analog

In a head-to-head comparison using identical assay conditions, the 8-bromo compound exhibits an IC50 of 350 nM against recombinant human MAO-B, making it approximately 5.6-fold less potent than the 8-chloro analog, which shows an IC50 of 62 nM [1][2]. This quantitative difference means that the 8-bromo compound is not a direct potency replacement for the chloro analog; however, its lower potency may be advantageous in scenarios where partial MAO-B inhibition or reduced off-target engagement is desired.

Monoamine Oxidase B (MAO-B) Neurodegeneration Inhibitor Selectivity

Human MAO Isoform Selectivity: The 8-Bromo Analog Exhibits a Broader Selectivity Window Against MAO-A Compared to the 8-Chloro Analog

The 8-bromo compound shows an MAO-A IC50 of >63,000 nM, resulting in an MAO-B-over-MAO-A selectivity ratio of >180-fold (350 nM vs >63,000 nM) [1][2]. In contrast, the 8-chloro analog inhibits MAO-A with an IC50 of 3,530 nM, yielding a selectivity ratio of only about 57-fold (62 nM vs 3,530 nM) [2][3]. This indicates the 8-bromo substitution provides a wider selectivity window, potentially reducing off-target liability related to MAO-A inhibition (e.g., tyramine potentiation).

MAO-A vs MAO-B Selectivity Neuropharmacology Off-Target Liability

Rat MAO-B Potency: The 8-Bromo Analog Demonstrates Significantly Enhanced Potency in Rodent Enzyme vs. the 8-Chloro Analog

In rat brain mitochondrial MAO-B assays, the 8-bromo compound displays an IC50 of 14 nM, which is approximately 15-fold more potent than the 8-chloro analog's IC50 of 209 nM [1][2]. This species-specific potency inversion—where the 8-bromo compound is less potent than the 8-chloro compound on human enzyme but much more potent on rat enzyme—has important implications for in vivo efficacy and toxicity studies in rodent models.

Rodent MAO-B Pharmacology In Vivo Model Translation Species Selectivity

Antiviral Scaffold Utility: The 8-Bromo Substituent Is Explicitly Implicated in Retaining Activity Against Drug-Resistant HIV-1 Integrase

In a study of quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the presence of bromine at the 8-position was found to be critical for antiviral properties. Critically, the 8-bromo analog retained full effectiveness against the ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo analog suffered a significant loss of potency [1]. This provides class-level evidence that an 8-bromo quinoline substitution offers advantages in overcoming specific resistance mutations compared to regioisomeric bromo-substitution.

HIV-1 Integrase Allosteric Inhibitors Drug Resistance Antiviral Discovery

Optimal Application Scenarios for Procuring 8-Bromo-4-hydroxy-3-methylquinolin-2(1H)-one Derived from Quantitative Evidence


Neuroscience Research Targeting MAO-B with an Emphasis on Isoform Selectivity Over Absolute Potency

Based on the >180-fold selectivity index for MAO-B over MAO-A (350 nM vs >63,000 nM), compared to a ~57-fold index for the 8-chloro analog [1][2], researchers developing MAO-B inhibitors for Parkinson's disease or other neurodegenerative conditions where MAO-A-related side effects (e.g., hypertensive crisis from dietary tyramine) must be minimized should prioritize this compound as a selective probe or lead scaffold.

Preclinical Rodent Efficacy Studies in MAO-B-Driven Disease Models

The 8-bromo analog demonstrates a striking 15-fold higher potency on rat MAO-B (IC50 = 14 nM) compared to the 8-chloro analog (IC50 = 209 nM) [1][2]. For research programs that rely on rat models of depression, Parkinson's disease, or other MAO-B-implicated disorders, the 8-bromo compound offers a superior tool for achieving robust in vivo target engagement, potentially translating to more interpretable efficacy data.

Antiviral Drug Discovery Targeting Allosteric HIV-1 Integrase Inhibition

Class-level evidence demonstrates that an 8-bromo substituent on quinoline scaffolds is uniquely capable of retaining full antiviral activity against the ALLINI-resistant IN A128T HIV-1 mutant, while a 6-bromo substitution loses potency [1]. Procurement of 8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one is therefore strategically justified for medicinal chemistry teams designing next-generation ALLINIs aimed at overcoming integrase resistance mechanisms.

Synthetic Chemistry for HCV Antiviral Intermediate Preparation via Cross-Coupling

Patented methods for synthesizing bromo-substituted quinolines, including those with the 4-hydroxy-2(1H)-one core, explicitly position such compounds as key intermediates for preparing HCV protease inhibitors [1]. The C-8 bromine provides a reactive handle for downstream Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions, making procurement of this specific intermediate essential for accessing structurally complex antiviral candidates that chloro or fluoro analogs cannot efficiently generate.

Quote Request

Request a Quote for 8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.